N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H21FN4O4S and its molecular weight is 420.46. The purity is usually 95%.
BenchChem offers high-quality N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Anticancer Applications
A study focused on designing, synthesizing, and evaluating a series of novel pyrazole derivatives for their potential as anticancer agents. These compounds were assessed for their cytotoxicity against various cancer cell lines and for their inhibitory activity against human topoisomerase IIα, a key enzyme involved in DNA replication and cell cycle control. Among the synthesized compounds, certain analogues demonstrated superior cytotoxicity, indicating their potential as lead compounds for further development as anticancer therapies (Alam et al., 2016).
Metabolism and Stability Analysis
Research into the metabolism of synthetic cannabinoids, including pyrazole-containing compounds, provides insights into their pharmacokinetics and potential interactions within biological systems. One study investigated the in vitro metabolism and thermal stability of a synthetic cannabinoid, highlighting the complexity of metabolite profiles and the importance of considering these factors in the analysis and interpretation of drug effects (Franz et al., 2017).
Antiprostate Cancer Activities
Another study explored the antiproliferative and anticancer activities of heterocyclic compounds derived from cyclohexane-1,4-dione, focusing on their efficacy against prostate cancer. The research identified compounds with significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents for prostate cancer (Mohareb & Abdo, 2022).
properties
IUPAC Name |
N-cyclohexyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c20-12-6-8-14(9-7-12)24-17(15-10-29(27,28)11-16(15)23-24)22-19(26)18(25)21-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKWCDLLPAQPRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
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